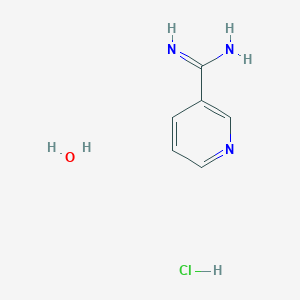
3-Acetylaminodibenzothiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Acetylaminodibenzothiophene is an organic compound that belongs to the class of dibenzothiophenes It is characterized by the presence of an acetylamino group attached to the third position of the dibenzothiophene ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetylaminodibenzothiophene can be achieved through several methods. One common approach involves the acetylation of 3-aminodibenzothiophene. This reaction typically uses acetic anhydride as the acetylating agent in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.
Another method involves the Ullmann-type reaction, where 2-bromodibenzothiophene is coupled with an amine in the presence of a copper catalyst. This method is advantageous due to its simplicity and the use of environmentally benign conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale acetylation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. Additionally, microwave-assisted synthesis can be employed to accelerate the reaction rates and improve efficiency .
化学反応の分析
Types of Reactions
3-Acetylaminodibenzothiophene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form this compound-5-oxide.
Reduction: Reduction reactions can convert the acetylamino group to an amino group.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the dibenzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro compounds under acidic conditions.
Major Products
The major products formed from these reactions include this compound-5-oxide, 3-aminodibenzothiophene, and various substituted dibenzothiophenes .
科学的研究の応用
3-Acetylaminodibenzothiophene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
作用機序
The mechanism of action of 3-acetylaminodibenzothiophene involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound .
類似化合物との比較
Similar Compounds
2-Acetylaminofluorene: Similar in structure but with a different bridging atom (carbon instead of sulfur).
3-Acetylaminodibenzofuran: Contains an oxygen atom in place of sulfur.
4-Dimethylaminobiphenyl: Lacks the bridging atom and has different substituents.
Uniqueness
3-Acetylaminodibenzothiophene is unique due to the presence of the sulfur atom in its structure, which can influence its chemical reactivity and biological activity. This sulfur atom can participate in various interactions, making the compound distinct from its oxygen or carbon analogs .
特性
CAS番号 |
64057-52-9 |
|---|---|
分子式 |
C14H11NOS |
分子量 |
241.31 g/mol |
IUPAC名 |
N-dibenzothiophen-3-ylacetamide |
InChI |
InChI=1S/C14H11NOS/c1-9(16)15-10-6-7-12-11-4-2-3-5-13(11)17-14(12)8-10/h2-8H,1H3,(H,15,16) |
InChIキー |
KPOVNLZGDMDGIK-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


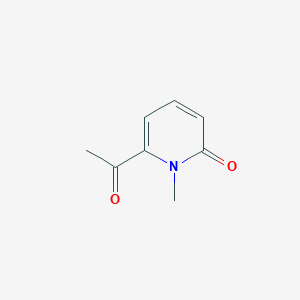
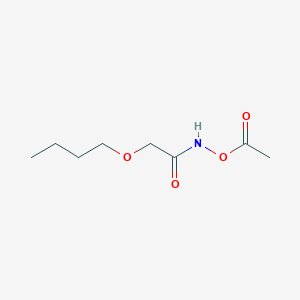
![Peroxide, 1,1-dimethylethyl 1-methyl-1-[(1-methylethyl)phenyl]ethyl](/img/structure/B13800399.png)
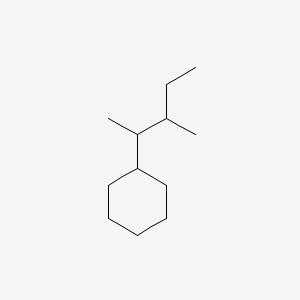
![Ethanone, 1-(1-oxaspiro[2.2]pent-2-yl)-](/img/structure/B13800412.png)
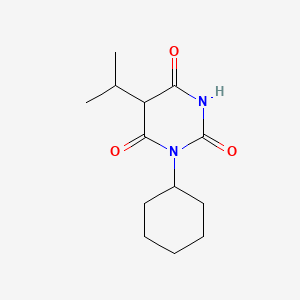
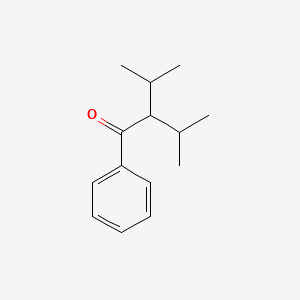

![2-[[5-(2,5-Dichlorophenyl)furan-2-carbonyl]carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13800438.png)
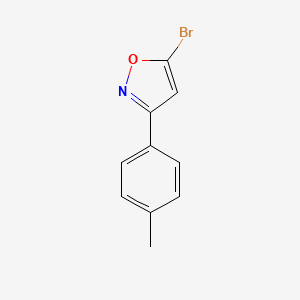
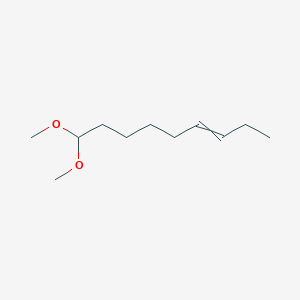
![Phenol, 2-ethoxy-4-[(1-methylethoxy)methyl]-](/img/structure/B13800459.png)

